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Compound of Interest

Compound Name: 2',6'-Dichloroacetophenone

Cat. No.: B1294335 Get Quote

An In-depth Technical Guide on the Thermochemical Properties of 2',6'-
Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 2',6'-Dichloroacetophenone. Due to the limited availability of experimentally determined

thermochemical properties for this specific compound, this paper presents high-quality

estimated data and details the established experimental protocols used for determining such

properties for analogous substituted acetophenones. This information is crucial for

professionals in research and drug development for applications such as process design,

safety analysis, and computational modeling.

Core Thermochemical Properties
2',6'-Dichloroacetophenone is a disubstituted aromatic ketone with the chemical formula

C₈H₆Cl₂O.[1][2] Its thermochemical properties are critical for understanding its behavior in

chemical reactions and for process optimization.

Data Presentation
The following table summarizes the key thermochemical and physical properties of 2',6'-
Dichloroacetophenone. It is important to note that the majority of the thermochemical data
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presented here are estimations derived from the Joback method, a group contribution method

used for the prediction of physical properties from a chemical structure.[1]

Property Value Unit Source/Method

Molecular Weight 189.04 g/mol [1][3][4]

Melting Point 37 - 41 °C [3][4]

Boiling Point 176 - 180 at 83 mmHg °C [4][5]

Standard Enthalpy of

Formation (hf)
-138.92 kJ/mol Joback Method[1]

Standard Gibbs Free

Energy of Formation

(gf)

-43.15 kJ/mol Joback Method[1]

Enthalpy of Fusion

(hfus)
19.73 kJ/mol Joback Method[1]

Enthalpy of

Vaporization (hvap)
52.52 kJ/mol Joback Method[1]

Ideal Gas Heat

Capacity (cpg)

See Temperature

Dependent Data
J/mol·K Joback Method[1]

Critical Temperature

(tc)
782.69 K Joback Method[1]

Critical Pressure (pc) 3476.55 kPa Joback Method[1]

Critical Volume (vc) 0.479 m³/kmol Joback Method[1]

Temperature Dependent Ideal Gas Heat Capacity (cpg)[1]
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Temperature (K) cpg (J/mol·K)

547.81 237.65

586.96 247.15

626.10 256.00

665.25 264.24

704.39 271.89

743.54 278.97

782.69 285.50

Experimental Protocols for Thermochemical Data
Determination
While specific experimental data for 2',6'-Dichloroacetophenone is not readily available in the

reviewed literature, the following established protocols are routinely used for the determination

of thermochemical properties of substituted acetophenones and similar organic compounds.[6]

Determination of Enthalpy of Vaporization/Sublimation:
Gas Saturation Method
The gas saturation method is a reliable technique for measuring the vapor pressure of a

substance at different temperatures, from which the enthalpy of vaporization or sublimation can

be derived.

Methodology:

A stream of an inert carrier gas is passed through or over the substance under investigation

at a constant, precisely controlled temperature.

The carrier gas becomes saturated with the vapor of the substance.

The amount of the substance transported by the gas is determined, typically by condensing

the vapor at a lower temperature and measuring its mass.
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The vapor pressure is calculated from the amount of sublimed or evaporated material, the

volume of the carrier gas, and the temperature.

By measuring the vapor pressure at a range of temperatures, the enthalpy of

vaporization/sublimation can be calculated using the Clausius-Clapeyron equation.

Determination of Enthalpy of Fusion: Differential
Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the

difference in the amount of heat required to increase the temperature of a sample and a

reference as a function of temperature.[6]

Methodology:

A small, accurately weighed sample of the crystalline solid is placed in a sample pan. An

empty pan is used as a reference.

The sample and reference are heated at a constant rate.

The difference in heat flow to the sample and reference is monitored.

When the sample melts, it absorbs additional energy (the enthalpy of fusion), resulting in a

measurable endothermic peak in the DSC curve.

The area under this peak is directly proportional to the enthalpy of fusion, which can be

quantified by calibration with a standard of known enthalpy of fusion.

Determination of Enthalpy of Formation: Combustion
Calorimetry and Quantum Chemical Calculations
The experimental determination of the standard enthalpy of formation for organic compounds

typically involves combustion calorimetry.

Methodology (Combustion Calorimetry):
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A precisely weighed sample of the compound is burned in a high-pressure oxygen

atmosphere within a calorimetric bomb.

The heat released by the combustion reaction is absorbed by the surrounding water bath,

and the temperature change is accurately measured.

The energy of combustion is calculated from the temperature change and the heat capacity

of the calorimeter.

The standard enthalpy of formation is then derived from the standard enthalpy of combustion

using Hess's law, with knowledge of the standard enthalpies of formation of the combustion

products (CO₂, H₂O, and HCl in the case of 2',6'-Dichloroacetophenone).

Computational Methodology (Quantum Chemical Calculations): High-level quantum chemical

methods, such as G3MP2 and G4, are also employed to provide reliable estimations of the

gas-phase standard molar enthalpies of formation.[6][7] These ab initio calculations are based

on fundamental quantum mechanical principles and can provide highly accurate

thermochemical data, which can be used to validate or supplement experimental results.

Logical Workflow for Thermochemical Property
Determination
The following diagram illustrates the logical workflow for the experimental and computational

determination of the key thermochemical properties of a compound like 2',6'-
Dichloroacetophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1294335?utm_src=pdf-body
https://www.researchgate.net/publication/360205714_Thermochemistry_of_substituted_benzenes_acetophenones_with_methyl_ethyl_cyano_and_acetoxy_substituents
https://www.researchgate.net/figure/Thermodynamics-of-phase-transitions-of-substituted-acetophenones-in-kJmol-1-a_tbl1_360205714
https://www.benchchem.com/product/b1294335?utm_src=pdf-body
https://www.benchchem.com/product/b1294335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Thermochemical Property Determination

Experimental DeterminationComputational Estimation

Data Analysis and Validation
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Data Evaluation and
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Enthalpy of Fusion Enthalpy of Formation
(Experimental)

Gas Saturation Method Differential Scanning
Calorimetry (DSC) Combustion Calorimetry

Enthalpy of Formation
(Computational)

Quantum Chemical
Calculations (G3/G4)

Final Thermochemical
Dataset

Click to download full resolution via product page

Caption: Logical workflow for the determination of thermochemical properties.

This guide provides a foundational understanding of the thermochemical properties of 2',6'-
Dichloroacetophenone, grounded in established estimation methods and detailed

experimental protocols for analogous compounds. For definitive values, dedicated

experimental determination is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.chemeo.com/cid/49-640-7/2-6-Dichloroacetophenone.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=2040-05-3
https://www.sigmaaldrich.com/FR/fr/product/aldrich/593753
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5442289.htm
https://www.fishersci.ca/shop/products/2-6-dichloroacetophenone-98-thermo-scientific/aal0634806
https://www.researchgate.net/publication/360205714_Thermochemistry_of_substituted_benzenes_acetophenones_with_methyl_ethyl_cyano_and_acetoxy_substituents
https://www.researchgate.net/figure/Thermodynamics-of-phase-transitions-of-substituted-acetophenones-in-kJmol-1-a_tbl1_360205714
https://www.benchchem.com/product/b1294335#thermochemical-properties-of-2-6-dichloroacetophenone
https://www.benchchem.com/product/b1294335#thermochemical-properties-of-2-6-dichloroacetophenone
https://www.benchchem.com/product/b1294335#thermochemical-properties-of-2-6-dichloroacetophenone
https://www.benchchem.com/product/b1294335#thermochemical-properties-of-2-6-dichloroacetophenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294335?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

